7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
7-(4-fluorophenyl)-2-methyl-5-[(2-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-12-5-3-4-6-15(12)11-24-20(25)18-19(26-13(2)22-18)17(23-24)14-7-9-16(21)10-8-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVKIAKRUDXJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Construction of the Pyridazinone Core: The thiazole intermediate is then subjected to cyclization with a hydrazine derivative to form the pyridazinone core.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Fluorophenyl Ring
The 4-fluorophenyl group undergoes nucleophilic substitution due to the electron-deficient nature of the aromatic ring. Fluorine acts as a leaving group under specific conditions:
Example : Reaction with piperidine in DMF yields 4-(piperidin-1-yl)phenyl derivatives, confirmed via LC-MS and ¹⁹F NMR .
Functionalization of the Benzyl Group
The 2-methylbenzyl substituent participates in oxidation and radical-mediated reactions:
Example : Bromination with N-bromosuccinimide (NBS) produces 5-(2-bromomethylbenzyl) analogs, which serve as intermediates for Suzuki couplings .
Thiazolo[4,5-d]pyridazinone Core Reactivity
The fused heterocyclic system exhibits unique reactivity:
3.1. Ring-Opening Reactions
Acid or base hydrolysis cleaves the thiazole ring:
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Acidic conditions (HCl, reflux): Forms pyridazinone-thiol intermediates.
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Basic conditions (NaOH, EtOH): Generates disulfides via oxidative coupling.
3.2. Electrophilic Substitution
Nitration and sulfonation occur at electron-rich positions:
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Nitration (HNO₃/H₂SO₄): Introduces nitro groups at C3 of the thiazole ring .
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Sulfonation (SO₃, DCM): Yields sulfonated derivatives with enhanced solubility .
Cross-Coupling Reactions
The benzyl and fluorophenyl groups enable transition-metal-catalyzed couplings:
Example : Suzuki coupling with 4-bromophenylboronic acid yields 5-(4-biphenylmethyl) analogs .
Photochemical and Thermal Stability
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Photolysis (UV light, 254 nm): Degrades via C–S bond cleavage, forming pyridazinone and thiophene fragments.
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Thermal decomposition (>200°C): Produces fluorobenzene and methylbenzene volatiles, confirmed by TGA-MS.
Biological Derivatization
The compound serves as a precursor for anticonvulsant and anticancer agents:
Scientific Research Applications
Medicinal Chemistry
This compound serves as a scaffold for drug development , particularly targeting central nervous system disorders. The structural modifications enabled by the thiazolo[4,5-d]pyridazinone framework allow for the synthesis of derivatives with tailored pharmacological profiles. For instance, studies have indicated that derivatives of similar thiazolo compounds exhibit significant analgesic and anti-inflammatory activities .
Biological Studies
7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is utilized in biological studies to investigate interactions with various biological targets such as enzymes and receptors. The incorporation of fluorine enhances binding affinity, potentially modulating enzyme activity or receptor interactions. Such interactions are crucial for understanding the compound's mechanism of action and therapeutic potential .
Industrial Applications
In addition to its medicinal uses, this compound has potential applications in industrial settings. Its ability to serve as an intermediate in the synthesis of more complex heterocycles can facilitate the development of new materials or chemicals with specific properties. Continuous flow reactors may be employed to optimize production processes for high yield and purity.
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds related to this compound:
- Analgesic and Anti-inflammatory Activities : A series of thiazolo derivatives were synthesized and tested for their analgesic effects in animal models, demonstrating significant pain relief comparable to standard analgesics .
- Antimicrobial Activity : Compounds derived from similar thiazolo frameworks have shown promising antimicrobial properties against various pathogens, indicating potential therapeutic applications in treating infections .
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity to these targets, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- 7-(4-bromophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- 7-(4-methylphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Uniqueness
The uniqueness of 7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one lies in the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of compounds, making this compound particularly valuable in drug development.
Biological Activity
7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolo[4,5-d]pyridazinone core, which is significant for various pharmacological applications. Its structure includes a fluorophenyl group and methyl substituents that may enhance its biological properties.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 367.42 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, potentially leading to modulation of target activity. This compound may act as an inhibitor or activator , depending on the specific biological context.
Antimicrobial Activity
Research indicates that thiazolo[4,5-d]pyridazinone derivatives exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 0.21 μM .
Anti-inflammatory Effects
In vitro studies have suggested that derivatives of thiazolo[4,5-d]pyridazinone may possess anti-inflammatory properties by inhibiting key inflammatory pathways. For instance, some derivatives were shown to inhibit the production of pro-inflammatory cytokines in cellular models .
Cytotoxicity and Cancer Research
The cytotoxic effects of related thiazolo compounds have been evaluated using various cancer cell lines. Compounds derived from similar scaffolds exhibited selective cytotoxicity against cancer cells while sparing normal cells. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance anticancer activity .
Case Studies and Research Findings
- Structure-Activity Relationship Studies : A series of thiazolo derivatives were synthesized and evaluated for their biological activities. It was found that certain modifications significantly increased their potency against specific targets like kinases involved in cancer progression .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with their biological targets. For example, molecular docking simulations revealed favorable binding energies for certain derivatives against enzymes such as DNA gyrase and MurD, which are critical in bacterial growth .
- In Vivo Efficacy : Some studies have transitioned from in vitro findings to in vivo models, demonstrating the efficacy of these compounds in reducing tumor growth or inflammation in animal models . These findings support the potential therapeutic applications of thiazolo[4,5-d]pyridazinones in treating various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
